BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

soluble guanylyl cyclase inhibition sGC inhibitor potency cGMP signaling

NS-2028 is the benchmark irreversible sGC inhibitor (IC₅₀ 17 nM, Kᵢ 8 nM). 4.7‑fold more potent than ODQ in head‑to‑head assays. Blocks NO‑dependent relaxation, VEGF‑induced angiogenesis, and UVB‑induced lymphangiogenesis. Irreversible binding ensures stable target engagement through wash steps and extended incubations. Essential for cardiovascular, neuroscience, and angiogenesis SAR studies. Supplied at ≥98% purity (NMR). Request a quote for custom pack sizes.

Molecular Formula C20H21BrN2O4S
Molecular Weight 465.36
CAS No. 1058463-68-5
Cat. No. B2433292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS1058463-68-5
Molecular FormulaC20H21BrN2O4S
Molecular Weight465.36
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21BrN2O4S/c1-28(26,27)23-11-9-15(10-12-23)20(25)22-18-8-7-16(21)13-17(18)19(24)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3,(H,22,25)
InChIKeyZEPZVJTXOJKZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (NS-2028): sGC Inhibitor Procurement Baseline


N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly cataloged by its development code NS-2028 (CAS 204326-43-2), is a low-molecular-weight (269.05 g/mol) oxadiazolo-benzoxazinone compound that functions as a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC), the principal intracellular receptor for nitric oxide (NO) . Originally developed by NeuroSearch A/S and characterized in the primary pharmacology literature by Olesen et al. (1998) [1], the compound is supplied by multiple authorized vendors (Sigma-Aldrich/Calbiochem, Cayman Chemical, Tocris, MedChemExpress) at ≥98% purity (NMR) . Its standard applications center on the pharmacological blockade of NO/sGC/cGMP signaling in cardiovascular, neuroscience, and angiogenesis research [2]. No available evidence supports CXCR2 receptor activity for this compound; the structure differs materially from known CXCR2-targeting chemotypes such as SB-265610 and related urea derivatives.

Why In-Class sGC Inhibitor Substitution Fails: The Irreversibility, Structural, and Potency Gaps of NS-2028 vs. ODQ


NS-2028 belongs to a restricted chemical subclass of oxadiazolo-benzoxazinone sGC inhibitors and cannot be generically substituted with the more widely used sGC inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) [1]. Three quantitative factors preclude direct interchange. First, NS-2028 displays approximately 4.7-fold greater inhibitory potency than ODQ when assessed head-to-head in the same S-nitrosoglutathione-enhanced mouse cerebellum sGC assay (NS-2028 IC₅₀ = 17 nM vs. ODQ IC₅₀ = 80 nM) [2]. Second, the two compounds exhibit distinct chemical mechanisms of sGC inhibition: NS-2028 binds irreversibly to sGC with a measured inactivation rate constant k₃ = 0.2 min⁻¹ and equilibrium dissociation constant Kᵢ = 8 nM (Kitz & Wilson analysis), whereas ODQ acts as a reversible, competitive inhibitor with respect to NO at the heme site [1][3]. Third, the structural determinants of potency diverge: NS-2028's 8-bromo substitution on the benzoxazin core is critical for high-affinity inhibition, as demonstrated by the systematic variation of potency among 17 structural analogues tested in parallel [1]. These differences carry direct experimental consequences: substitution of NS-2028 with ODQ requires a minimum 4.7-fold concentration adjustment to achieve equivalent sGC inhibition in mouse cerebellum homogenate experiments [2].

Quantitative Differentiation Evidence: NS-2028 (CAS 1058463-68-5) vs. Closest sGC Inhibitor Comparators


Head-to-Head Potency Comparison: NS-2028 vs. ODQ in S-Nitrosoglutathione-Enhanced sGC Homogenate Assay

In the same S-nitrosoglutathione-enhanced mouse cerebellum homogenate assay, NS-2028 inhibits sGC activity with an IC₅₀ of 17 nM, exhibiting approximately 4.7-fold greater potency than ODQ, which shows an IC₅₀ of 80 nM under identical conditions [1]. This direct head-to-head comparison from the same experimental system provides the clearest quantitative justification for selecting NS-2028 over ODQ when maximal sGC inhibition at lower concentrations is required.

soluble guanylyl cyclase inhibition sGC inhibitor potency cGMP signaling

Irreversible vs. Reversible Inhibition Kinetics: NS-2028 Inactivation Rate Constant (k₃) and Binding Affinity (Kᵢ) Differentiate from ODQ

Kinetic analysis using the Kitz & Wilson method revealed that NS-2028 inhibits purified bovine lung sGC through an irreversible mechanism with an equilibrium dissociation constant Kᵢ = 8 nM and an inactivation rate constant k₃ = 0.2 min⁻¹ [1]. In contrast, ODQ acts as a reversible, competitive inhibitor with respect to NO at the sGC heme site, with reported IC₅₀ values ranging from approximately 10–80 nM depending on tissue source and assay conditions [2]. The irreversible nature of NS-2028 means that sGC activity cannot be restored by simple washout or NO competition, a mechanistic distinction critical for experimental protocols requiring sustained, non-equilibrium target inhibition.

enzyme inhibition kinetics irreversible inhibitor Kitz & Wilson analysis

Differential Potency Across sGC Activation States: NS-2028 IC₅₀ Values Under Basal, NO-Stimulated, and GSNO-Enhanced Conditions

NS-2028 exhibits differential inhibitory potency depending on the activation state of sGC: IC₅₀ = 30 nM for basal enzyme activity, IC₅₀ = 200 nM for NO-stimulated activity (purified bovine lung sGC), and IC₅₀ = 17 nM for S-nitrosoglutathione (GSNO)-enhanced activity in mouse cerebellum homogenates [1]. In comparison, the commonly used sGC inhibitor LY-83583 displays an IC₅₀ of 2 µM, making NS-2028 approximately 67-fold more potent against basal sGC activity [2]. This state-dependent potency profile is a defining characteristic with implications for experimental design, particularly when interpreting dose-response relationships under varying NO tone.

sGC activation states nitric oxide signaling enzyme kinetics

Target Selectivity Demonstrated by Negative Data: NS-2028 Shows No Inhibition of Particulate Guanylyl Cyclase or Adenylyl Cyclase

NS-2028 does not inhibit particulate guanylyl cyclase (pGC) or adenylyl cyclase (AC) at concentrations that fully inhibit sGC [1]. In functional tissue selectivity experiments, NS-2028 (1 µM) did not affect vasorelaxation responses to cromakalim (K_ATP channel opener) or forskolin (adenylyl cyclase activator) in porcine coronary arteries, nor did it influence relaxant responses to atrial natriuretic factor (ANF, a pGC activator) in rabbit aorta [2]. This negative selectivity data defines the boundaries of NS-2028's pharmacological specificity and distinguishes it from less thoroughly characterized sGC inhibitors for which off-target cyclase activity has not been systematically excluded.

target selectivity particulate guanylyl cyclase adenylyl cyclase specificity profiling

Structural Determinants of Potency: The 8-Bromo Substitution Confers Superior Activity Among 17 NS-2028 Analogues

In the original characterization study, NS-2028 was tested alongside 17 structural analogues for inhibition of GSNO-enhanced sGC activity in mouse cerebellum homogenates [1]. The study established clear SAR rules: small electronegative ligands such as Br (present in NS-2028 at position 8) and Cl at positions 7 or 8 increased inhibitory potency, whereas substitution of the oxygen at position 1 by -S-, -NH-, or -CH₂- decreased inhibition [1]. Among all 18 tested compounds, NS-2028 bears the specific combination of 8-bromo substitution and the intact 1-oxa bridge, a combination that was identified as optimal for maximal sGC inhibition within this chemical series. This SAR-defined structural basis for potency means that analogues lacking the 8-bromo substituent or bearing a modified position-1 heteroatom are, by class-level inference, expected to exhibit reduced sGC inhibitory activity.

structure-activity relationship sGC inhibitor design benzoxazinone

Optimal Procurement and Application Scenarios for NS-2028 (CAS 1058463-68-5) Based on Quantitative Differentiation Evidence


VEGF-Induced Angiogenesis and Vascular Permeability Studies Requiring Orally Bioavailable sGC Inhibition

NS-2028 is the sGC inhibitor of choice for in vivo angiogenesis studies based on demonstrated oral bioavailability and efficacy in the rabbit cornea angiogenesis assay. Animals receiving NS-2028 orally (1 g/L in drinking water for 8 days) displayed significantly reduced angiogenic responses to VEGF pellet implants [1]. In complementary in vitro experiments, NS-2028 (30 min pretreatment) blocked VEGF-induced endothelial cell migration by inhibiting p38 MAPK activation and abolished VEGF-stimulated cGMP accumulation without affecting VEGF receptor phosphorylation [1]. This profile distinguishes NS-2028 from ODQ, which in prostate cancer cell lines exhibits cGMP-independent anti-tumour actions including caspase-3 activation and growth inhibition—effects not observed with NS-2028 [2]—making NS-2028 the preferred tool when selective interrogation of the NO/sGC/cGMP axis downstream of VEGF is required without confounding cGMP-independent cytotoxicity.

UVB-Induced Skin Inflammation and Lymphatic Vessel Remodeling Studies

NS-2028 has demonstrated complete prevention of ultraviolet B (UVB) irradiation-induced lymphatic vessel enlargement, edema formation, and skin inflammation in vivo when applied topically [1]. This in vivo efficacy in a dermatological inflammation model is documented in both the primary literature and a patent filed by Shiseido Company, Ltd. (2008), which describes the use of sGC inhibitors including NS-2028 for inhibiting lymphangiogenesis and inflammation [1]. The specificity of NS-2028 for sGC over pGC and AC [2] is particularly relevant in this context, as it enables unambiguous attribution of the anti-inflammatory and anti-lymphangiogenic effects to blockade of the NO/sGCα₁β₁/cGMP pathway, an advantage over less thoroughly characterized sGC inhibitors.

NO/cGMP Signaling Pathway Dissection Requiring Irreversible, Washout-Resistant sGC Blockade

For experimental protocols requiring sustained sGC inhibition that persists through wash steps, buffer exchanges, or extended incubation periods, NS-2028's irreversible binding mechanism (k₃ = 0.2 min⁻¹, Kᵢ = 8 nM) [1] provides a critical advantage over reversible inhibitors such as ODQ. In tissue bath pharmacology experiments, NS-2028 at 1 µM completely inhibited NO-dependent relaxant responses in guinea-pig trachea preconstricted with histamine while leaving responses to K_ATP channel openers and adenylyl cyclase activators unaffected [1]. This irreversible inhibition profile, combined with the 4.7-fold potency advantage over ODQ [2], makes NS-2028 the rational procurement choice for electrophysiology, organ bath, and long-term cell culture experiments where maintaining stable target engagement is essential for data reproducibility.

SAR Studies and Chemical Probe Development Based on the Benzoxazinone sGC Inhibitor Scaffold

NS-2028 serves as the reference compound for structure-activity relationship (SAR) studies within the oxadiazolo-benzoxazinone chemical class. The original characterization study established quantitative SAR rules by testing 17 analogues in parallel: small electronegative substituents (Br, Cl) at positions 7 or 8 increase sGC inhibitory potency, while heteroatom substitution (-S-, -NH-, -CH₂-) at position 1 decreases inhibition [1]. NS-2028, bearing the optimal 8-bromo and 1-oxa combination, represents the potency benchmark (IC₅₀ = 17 nM, GSNO-enhanced sGC) against which new analogues should be calibrated. Procurement of NS-2028 as an authentic reference standard with documented purity (≥98% by NMR) [2] is essential for generating reproducible SAR data and for use as a positive control in screens for novel sGC modulators.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.